An In-depth Technical Guide on the Core Chemical Properties of (+)-1-(1-Naphthyl)ethylamine
An In-depth Technical Guide on the Core Chemical Properties of (+)-1-(1-Naphthyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-1-(1-Naphthyl)ethylamine, specifically the (R)-enantiomer, is a chiral amine of significant interest in organic synthesis and pharmaceutical development.[1][2] Its primary application lies in its use as a chiral resolving agent, a chiral auxiliary, and a key building block in the synthesis of complex, enantiomerically pure molecules.[1][2] Notably, it serves as a crucial intermediate in the production of pharmaceuticals like Cinacalcet.[2][3] This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, and experimental protocols relevant to its application.
Chemical and Physical Properties
(+)-1-(1-Naphthyl)ethylamine is a colorless to light yellow liquid that may darken upon storage.[4] It is stable under normal conditions but is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]
Table 1: Physical and Chemical Properties of (+)-1-(1-Naphthyl)ethylamine
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N | [6] |
| Molecular Weight | 171.24 g/mol | [6][7] |
| CAS Number | 3886-70-2 | [6][7] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Density | 1.067 g/mL at 20 °C | [3][7] |
| Boiling Point | 153 °C at 11 mmHg | [3][7] |
| Refractive Index (n20/D) | 1.623 | [3][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Optical Rotation [α]20/D | +55° (c = 2 in ethanol) | [7] |
| Optical Purity (ee) | ≥98% (GLC) | [7] |
Solubility
The solubility of (+)-1-(1-Naphthyl)ethylamine is a key consideration for its use in various reaction and separation protocols.
Table 2: Solubility Profile
| Solvent | Solubility | Source |
| Water | Insoluble (<10 g/L) | [3] |
| Ethanol (B145695) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Common Organic Solvents | Generally Soluble | [5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of (+)-1-(1-Naphthyl)ethylamine.
Table 3: Key Spectroscopic Data
| Technique | Key Features and Observations | Source |
| ¹H NMR | Signals corresponding to the naphthyl ring protons, the methine proton, and the methyl protons are observable. The exact chemical shifts are dependent on the solvent and instrument. | [8] |
| ¹³C NMR | Characteristic signals for the aromatic carbons of the naphthyl group and the aliphatic carbons of the ethylamine (B1201723) moiety are present. | [9] |
| IR Spectroscopy | The FTIR spectrum shows characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. | [6][9] |
| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. | [6] |
Note: Detailed spectral data can be found in various chemical databases. For instance, ¹H NMR data for the (S)-enantiomer shows distinct peaks at approximately 8.09, 7.83, 7.71, 7.61, 7.49, 7.45, 4.90, 1.57, and 1.50 ppm.[8]
Experimental Protocols
Measurement of Specific Rotation
The specific rotation is a critical parameter for confirming the enantiomeric purity of (+)-1-(1-Naphthyl)ethylamine.
Objective: To determine the specific rotation of a sample of (+)-1-(1-Naphthyl)ethylamine using a polarimeter.
Materials and Equipment:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter sample cell (e.g., 100 mm path length)
-
Syringe
-
(+)-1-(1-Naphthyl)ethylamine sample
-
Ethanol (spectroscopic grade)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the (+)-1-(1-Naphthyl)ethylamine sample (e.g., 200 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and dilute to the mark to achieve a known concentration (c), typically in g/100 mL.[7]
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent (ethanol). Ensure the reading is zero.
-
Cell Filling: Rinse the polarimeter cell with a small amount of the prepared sample solution.[10] Carefully fill the cell with the sample solution, ensuring no air bubbles are present.[11]
-
Measurement: Place the filled cell into the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm, the sodium D-line).[10][12]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (100 mm = 1 dm).
-
c is the concentration of the sample in g/mL.
-
Chiral Resolution of a Racemic Acid
(+)-1-(1-Naphthyl)ethylamine is widely used as a resolving agent for racemic acids through the formation of diastereomeric salts.[13]
Objective: To separate the enantiomers of a racemic carboxylic acid using (+)-1-(1-Naphthyl)ethylamine.
Materials and Equipment:
-
Racemic carboxylic acid
-
(+)-1-(1-Naphthyl)ethylamine
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
-
Strong acid (e.g., HCl) and strong base (e.g., NaOH)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of (+)-1-(1-Naphthyl)ethylamine in the same solvent. Combine the two solutions. The reaction forms a mixture of two diastereomeric salts.[14]
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent.[14] Allow the solution to cool, which should induce the crystallization of the less soluble diastereomer.[15]
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. The other diastereomer will remain in the filtrate.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water or a suitable solvent and acidify with a strong acid (e.g., HCl) to a low pH. This will protonate the carboxylic acid and liberate the free enantiomerically pure acid. The hydrochloride salt of (+)-1-(1-Naphthyl)ethylamine will remain in the aqueous phase.
-
Extraction and Purification: Extract the liberated enantiomer of the carboxylic acid with an appropriate organic solvent. Dry the organic layer and remove the solvent to obtain the purified enantiomer.
-
Recovery of Resolving Agent: The aqueous layer containing the (+)-1-(1-Naphthyl)ethylamine salt can be basified with a strong base (e.g., NaOH) to recover the resolving agent for reuse.
Visualizations
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using (+)-1-(1-Naphthyl)ethylamine.
References
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- 6. (+)-1-(1-Naphthyl)ethylamine | C12H13N | CID 2724264 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. (S)-(-)-1-(1-Naphthyl)ethylamine(10420-89-0) 1H NMR [m.chemicalbook.com]
- 9. 1-(1-Naphthyl)ethylamine | C12H13N | CID 98089 - PubChem [pubchem.ncbi.nlm.nih.gov]
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